Allosteric Antagonistic Potency Against β2AR: CY2 (Target Compound) vs. Lead Compound Cmpd-15
In the GloSensor cAMP accumulation assay, the target compound (designated CY2 in the C series) demonstrated 2.53 times the allosteric antagonistic activity of the lead β2AR NAM Cmpd-15 [1]. This substantial improvement in negative allosteric modulation potency was achieved by replacing the peptide-like scaffold of Cmpd-15 with a simplified N-benzylbenzimidazole amine structure, confirming that the allosteric pharmacophore is preserved and enhanced in this chemotype [1].
| Evidence Dimension | Allosteric antagonistic activity (β2AR negative allosteric modulation) |
|---|---|
| Target Compound Data | 2.53-fold activity of Cmpd-15 (CY2) |
| Comparator Or Baseline | Cmpd-15 (baseline activity defined as 1.0-fold) |
| Quantified Difference | 2.53-fold increase over comparator |
| Conditions | GloSensor cAMP accumulation assay; β2AR transiently expressed in 293T cells; isoproterenol used as orthosteric agonist |
Why This Matters
A 2.53-fold enhancement in NAM potency over the original lead compound enables use of lower concentrations to achieve equivalent receptor modulation, potentially reducing off-target liabilities and improving the therapeutic window.
- [1] Chen, Y., Ye, K., Zhang, Y., Shen, X., Hou, Y., Zhao, S., Miao, C., Qian, M., & Chen, X. (2026). Synthesis and pharmacological evaluation of benzimidazole amine derivatives as novel allosteric antagonists for β2-adrenergic receptor. Bioorganic & Medicinal Chemistry, 138, 118644. View Source
